molecular formula C17H14BrN3O B15038984 5-bromo-3-methyl-N'-[(E)-phenylmethylidene]-1H-indole-2-carbohydrazide

5-bromo-3-methyl-N'-[(E)-phenylmethylidene]-1H-indole-2-carbohydrazide

Cat. No.: B15038984
M. Wt: 356.2 g/mol
InChI Key: PZJYGIOAJBHRTM-VXLYETTFSA-N
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Description

5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE typically involves multiple steps:

    Bromination: Introduction of the bromine atom into the indole ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).

    Methylation: Addition of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).

    Condensation: Formation of the hydrazide by reacting the indole derivative with hydrazine hydrate (N₂H₄·H₂O).

    Schiff Base Formation: Condensation of the hydrazide with benzaldehyde (C₆H₅CHO) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaI in acetone.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-3-METHYLINDOLE: Lacks the hydrazide and phenylmethylidene groups, resulting in different chemical properties and applications.

    3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE:

Uniqueness

5-BROMO-3-METHYL-N-[(E)-1-PHENYLMETHYLIDENE]-1H-INDOLE-2-CARBOHYDRAZIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-bromo-3-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H14BrN3O/c1-11-14-9-13(18)7-8-15(14)20-16(11)17(22)21-19-10-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,21,22)/b19-10+

InChI Key

PZJYGIOAJBHRTM-VXLYETTFSA-N

Isomeric SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

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